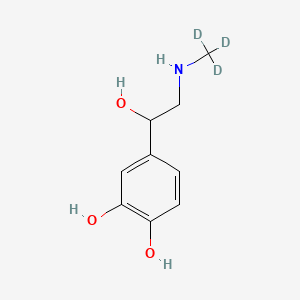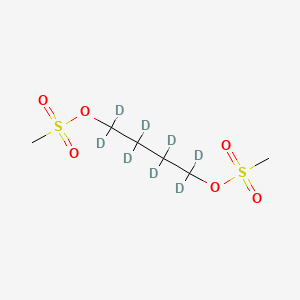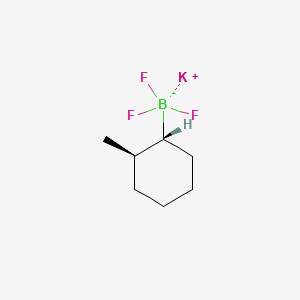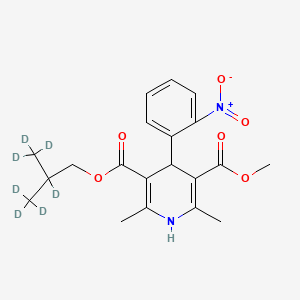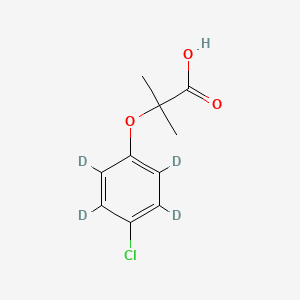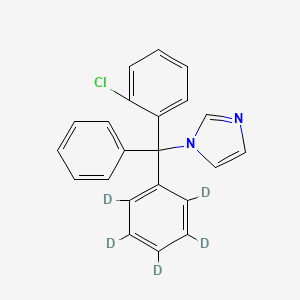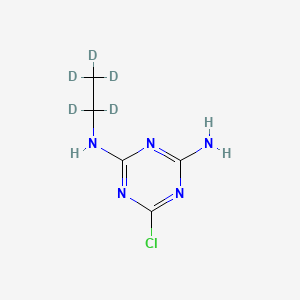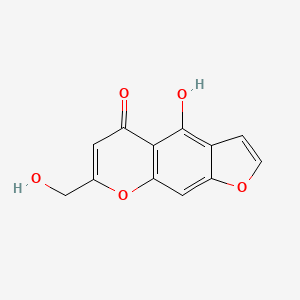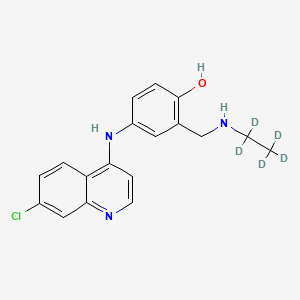
N-Desethyl Amodiaquine-d5
Overview
Description
N-Desethyl Amodiaquine-d5 is the deuterium labeled N-Desethyl amodiaquine . It is an active primary blood metabolite of the antimalarial drug amodiaquine . It is used as an antiparasitic agent .
Molecular Structure Analysis
The molecular formula of N-Desethyl Amodiaquine-d5 is C18 2H5 H13 Cl N3 O . 2 Cl H . Its molecular weight is 405.76 .Physical And Chemical Properties Analysis
N-Desethyl Amodiaquine-d5 has a molecular weight of 405.76 . It is a neat product format . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Malaria Research
“N-Desethyl Amodiaquine-d5” is an active primary blood metabolite of the antimalarial drug amodiaquine . It’s used in research related to the treatment and prevention of malaria.
Clinical Toxicology
This compound is suitable for quantitation of amodiaquine levels in urine, serum, or plasma by LC/MS or GC/MS for clinical toxicology . It can help in understanding the toxic effects and safety profile of amodiaquine.
Isotope Dilution Methods
“N-Desethyl Amodiaquine-d5” can be used in isotope dilution methods, a technique often used in mass spectrometry for accurate quantification of substances .
Mechanism of Action
Target of Action
N-Desethyl Amodiaquine-d5, a deuterated compound of N-Desethyl Amodiaquine, primarily targets the Fe (II)-protoporphyrin IX in the malaria parasite Plasmodium falciparum . This compound is highly active against Plasmodium falciparum .
Mode of Action
The mode of action of N-Desethyl Amodiaquine-d5 is thought to be similar to other quinoline derivatives. It is believed to inhibit heme polymerase activity, which results in the accumulation of free heme, a substance toxic to the parasites . The compound binds to the free heme, preventing the parasite from converting it to a less toxic form. This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
The biochemical pathway affected by N-Desethyl Amodiaquine-d5 involves the digestion of hemoglobin. The compound inhibits the glutathione-dependent destruction of ferriprotoporphyrin IX in the malaria parasite, leading to the accumulation of this peptide, which is toxic for the parasite .
Pharmacokinetics
After oral administration, N-Desethyl Amodiaquine-d5 is rapidly absorbed from the gastrointestinal tract. In the liver, it undergoes rapid and extensive metabolism to N-Desethyl Amodiaquine, which concentrates in blood cells . N-Desethyl Amodiaquine-d5 is produced by the action of cytochrome P450 isoform 2C8 .
Result of Action
The result of the action of N-Desethyl Amodiaquine-d5 is the disruption of the malaria parasite’s membrane function due to the toxic drug-heme complex . This leads to the death of the parasite, effectively treating the malaria infection.
Safety and Hazards
properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXFDHAGFYWGHT-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661886 | |
| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173023-19-2 | |
| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173023-19-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



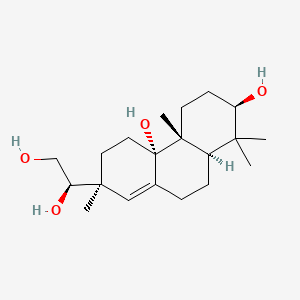
![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)
